2,2-dimethyl-2H-chromen-6-amine hydrochloride
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Overview
Description
2,2-dimethyl-2H-chromen-6-amine hydrochloride is a chemical compound with the molecular formula C11H14ClNO It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride typically involves the reaction of 2,2-dimethylchromene with amine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is usually carried out in an ethanol (EtOH) solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2H-chromen-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: NaBH4 in methanol (MeOH) or LiAlH4 in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2,2-dimethyl-2H-chromen-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new agricultural fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2H-chromen-6-amine hydrochloride involves its interaction with specific molecular targets. In antifungal applications, it is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylchromene: A precursor in the synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride.
2,2-dimethyl-2H-chromen-6-carbaldehyde: Another derivative of chromene with different functional groups.
2,2-dimethyl-2H-chromen-6-amine: The non-hydrochloride form of the compound
Uniqueness
This compound is unique due to its specific amine and hydrochloride functional groups, which confer distinct chemical and biological properties. Its potential as an antifungal agent and its relatively low toxicity make it a promising candidate for further research and development .
Properties
CAS No. |
100748-43-4 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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